molecular formula C12H14ClN5 B372810 N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine CAS No. 65942-57-6

N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine

Cat. No.: B372810
CAS No.: 65942-57-6
M. Wt: 263.72g/mol
InChI Key: PMQPDYZHVMGCMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-5-phenyl-pyrimidine-2-amine with hydrazine hydrate under reflux conditions to form the hydrazino derivative. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under specific temperature and pressure conditions. The process may include purification steps such as crystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions may result in various substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound may be used to study the interactions of pyrimidine derivatives with biological macromolecules such as proteins and nucleic acids.

Medicine

In medicinal chemistry, pyrimidine derivatives are often explored for their potential therapeutic properties. This compound may be investigated for its potential as an anticancer, antiviral, or antimicrobial agent.

Industry

In the industrial sector, this compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chloro-6-hydrazino-5-phenyl-pyrimidin-2-yl)-methyl-amine
  • (4-Chloro-6-hydrazino-5-phenyl-pyrimidin-2-yl)-ethyl-amine
  • (4-Chloro-6-hydrazino-5-phenyl-pyrimidin-2-yl)-propyl-amine

Uniqueness

Compared to similar compounds, N-(4-chloro-6-hydrazino-5-phenylpyrimidin-2-yl)-N,N-dimethylamine may exhibit unique properties such as higher stability, better solubility, or enhanced biological activity. These characteristics make it a valuable compound for various applications in research and industry.

Properties

CAS No.

65942-57-6

Molecular Formula

C12H14ClN5

Molecular Weight

263.72g/mol

IUPAC Name

4-chloro-6-hydrazinyl-N,N-dimethyl-5-phenylpyrimidin-2-amine

InChI

InChI=1S/C12H14ClN5/c1-18(2)12-15-10(13)9(11(16-12)17-14)8-6-4-3-5-7-8/h3-7H,14H2,1-2H3,(H,15,16,17)

InChI Key

PMQPDYZHVMGCMP-UHFFFAOYSA-N

SMILES

CN(C)C1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)NN

Canonical SMILES

CN(C)C1=NC(=C(C(=N1)Cl)C2=CC=CC=C2)NN

Origin of Product

United States

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